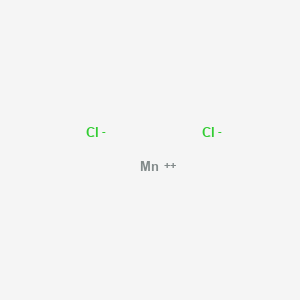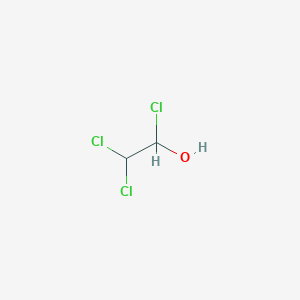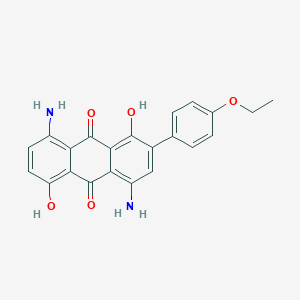
9,10-Anthracenedione, 4,8-diamino-2-(4-ethoxyphenyl)-1,5-dihydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Anthracenedione, 4,8-diamino-2-(4-ethoxyphenyl)-1,5-dihydroxy- is a synthetic compound that has been studied for its potential applications in scientific research. This compound is also known as AQ4N and has been shown to have promising results in cancer treatment and other areas of research. In
作用機序
The mechanism of action of AQ4N involves its activation in hypoxic conditions. AQ4N is converted to a cytotoxic metabolite by the enzyme NQO1, which is upregulated in hypoxic conditions. The cytotoxic metabolite then produces ROS, which can cause cell death. This mechanism makes AQ4N effective in hypoxic tumor cells, which are often resistant to traditional chemotherapy.
生化学的および生理学的効果
AQ4N has been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment. It has also been shown to have anti-angiogenic effects, which can prevent the growth of new blood vessels in tumors. AQ4N has been shown to have a short half-life in vivo, which can limit its efficacy in some applications.
実験室実験の利点と制限
AQ4N has several advantages for lab experiments, including its low toxicity in normal cells and its effectiveness in hypoxic tumor cells. However, its short half-life in vivo can limit its efficacy in some applications. AQ4N is also sensitive to light, which can affect its stability in solution.
将来の方向性
There are several future directions for the study of AQ4N. One area of research is the development of combination therapies with traditional chemotherapy drugs. AQ4N has been shown to be effective in hypoxic tumor cells, which are often resistant to traditional chemotherapy. Combination therapy with AQ4N and traditional chemotherapy drugs could improve treatment outcomes for cancer patients.
Another area of research is the development of imaging agents and targeted drug delivery systems using AQ4N. AQ4N can be conjugated with fluorescent dyes or nanoparticles to create imaging agents or targeted drug delivery systems. These systems could improve the specificity and efficacy of cancer treatments.
In conclusion, 9,10-Anthracenedione, 4,8-diamino-2-(4-ethoxyphenyl)-1,5-dihydroxy- (AQ4N) is a synthetic compound that has promising applications in scientific research. Its effectiveness in hypoxic tumor cells and low toxicity in normal cells make it a promising candidate for cancer treatment. Further research is needed to explore the potential of AQ4N in combination therapies and imaging and drug delivery systems.
合成法
The synthesis of 9,10-Anthracenedione, 4,8-diamino-2-(4-ethoxyphenyl)-1,5-dihydroxy- involves the reaction of 9,10-Anthracenedione with 4-ethoxyaniline in the presence of sodium hydride. The resulting product is then treated with hydrochloric acid to obtain AQ4N. This synthesis method has been optimized to produce high yields of the compound with high purity.
科学的研究の応用
AQ4N has been studied for its potential applications in cancer treatment. It has been shown to be effective in hypoxic tumor cells, which are often resistant to traditional chemotherapy. AQ4N is activated in hypoxic conditions, leading to the production of reactive oxygen species (ROS) that can cause cell death. This makes AQ4N a promising candidate for combination therapy with traditional chemotherapy drugs.
AQ4N has also been studied for its potential applications in other areas of research, such as imaging and drug delivery. AQ4N can be conjugated with fluorescent dyes or nanoparticles to create imaging agents or targeted drug delivery systems.
特性
CAS番号 |
15114-15-5 |
|---|---|
製品名 |
9,10-Anthracenedione, 4,8-diamino-2-(4-ethoxyphenyl)-1,5-dihydroxy- |
分子式 |
C22H18N2O5 |
分子量 |
390.4 g/mol |
IUPAC名 |
4,8-diamino-2-(4-ethoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C22H18N2O5/c1-2-29-11-5-3-10(4-6-11)12-9-14(24)17-19(20(12)26)22(28)16-13(23)7-8-15(25)18(16)21(17)27/h3-9,25-26H,2,23-24H2,1H3 |
InChIキー |
YYBSEGBOVVQCAU-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=CC(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)N)N |
正規SMILES |
CCOC1=CC=C(C=C1)C2=CC(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)N)N |
その他のCAS番号 |
15114-15-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



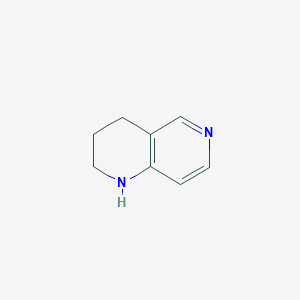
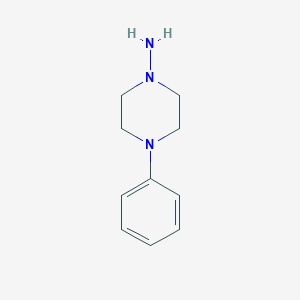
![1,3-Cyclopentadiene-1,3-dicarboxylic acid, 5-[1-(dimethylamino)ethylidene]-2-methyl-, dimethyl ester](/img/structure/B76293.png)
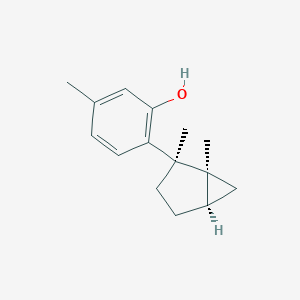
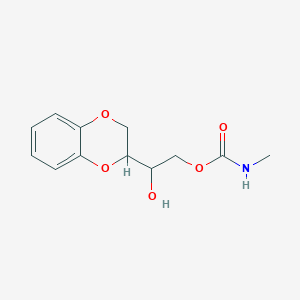
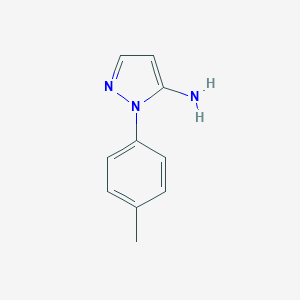

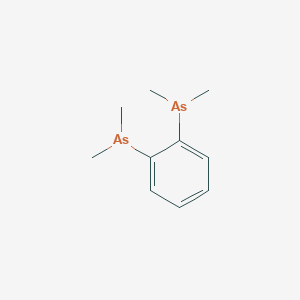
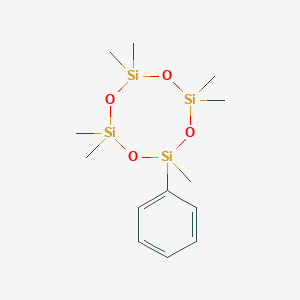
![Odoratin[Cedrela]](/img/structure/B76305.png)
